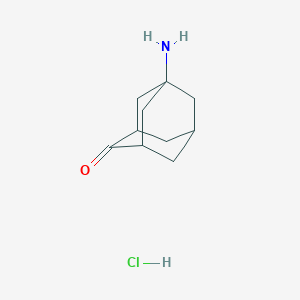

5-Aminoadamantan-2-one;hydrochloride

Description

5-Aminoadamantan-2-one hydrochloride is a derivative of adamantane, a rigid tricyclic hydrocarbon with a unique cage-like structure. The compound features an amino group at the 5-position and a ketone group at the 2-position, functionalized as a hydrochloride salt. Below, we compare it with structurally related adamantane derivatives to infer its characteristics and applications.

Properties

IUPAC Name |

5-aminoadamantan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-8H,1-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVDGDNBITYVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C10H18ClNO

- Molecular Weight: 203.71 g/mol

Mechanism of Action:

Amantadine primarily acts as an antagonist at the N-Methyl-D-aspartate (NMDA) receptors, which are crucial for glutamatergic neurotransmission. By blocking these receptors, amantadine reduces excitatory synaptic transmission, thereby influencing various cognitive functions and providing neuroprotective effects.

Scientific Research Applications

Amantadine has been extensively studied across various fields:

Pharmacology and Medicine

- Parkinson's Disease Treatment: Amantadine is used to treat dyskinesia associated with Parkinson's disease and to manage drug-induced extrapyramidal symptoms. It enhances dopaminergic activity in the brain, improving motor function .

- Antiviral Activity: Initially developed to prevent influenza A virus replication, amantadine inhibits viral uncoating by targeting the M2 proton channel . Recent studies have shown that modified derivatives can enhance efficacy against resistant strains of influenza .

Neuroscience

- Traumatic Brain Injury (TBI): Amantadine has demonstrated neuroprotective effects in TBI patients, increasing the rate of recovery from disorders of consciousness (DoC). Clinical trials have shown significant improvements in arousal and functional recovery when administered during the acute phase post-injury .

Chronic Hepatitis C

- Amantadine has been evaluated for its role in managing chronic hepatitis C, showing potential benefits when combined with other antiviral therapies. It has been reported to decrease the failure rates of achieving sustained virological responses in patients undergoing treatment with interferon and ribavirin .

Efficacy Against Influenza A

A study highlighted modifications to amantadine that improved its effectiveness against H1N1 strains resistant to conventional treatments. The following table summarizes the EC50 values for various amantadine derivatives tested against different influenza strains:

| Compound | Strain | EC50 (μM) |

|---|---|---|

| Amantadine | H3N2 (M2 WT) | 2.77 ± 0.29 |

| 2-n-Propyl-2-aminoadamantane | H1N1 (M2 S31N) | 4.71 ± 0.92 |

| Modified Amantadine | H1N1 (S31N) | <24 |

Antibacterial Properties

Research has also indicated that amantadine exhibits antibacterial properties, potentially useful for treating bacterial infections alongside its antiviral effects.

Additional Biological Activities

Beyond its primary uses, amantadine has shown promise in several other areas:

- Inhibition of Enzymes: Some derivatives demonstrate inhibitory effects on enzymes like α-amylase, indicating potential applications in managing metabolic disorders.

- Neuroprotective Effects: By modulating dopaminergic activity, amantadine can improve cognitive functions and reduce neuroinflammation in various neurological conditions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Adamantane derivatives vary based on the position of functional groups. Key analogs include:

- 1-Aminoadamantane Hydrochloride (Amantadine HCl): Amino group at 1-position .

- 2-Aminoadamantane Hydrochloride: Amino group at 2-position .

- trans-4-Aminoadamantan-1-ol Hydrochloride: Amino group at 4-position and hydroxyl group at 1-position .

- Memantine Hydrochloride : 3,5-Dimethyladamantan-1-amine hydrochloride .

Key Structural Differences :

Physicochemical Properties

*Inferred properties for 5-Aminoadamantan-2-one HCl based on structural analogs.

Key Observations :

Functional Group Impact :

- The 2-keto group in 5-Aminoadamantan-2-one HCl may enable nucleophilic addition reactions, differentiating it from amine-only analogs.

Q & A

Q. What are the established synthetic routes for 5-Aminoadamantan-2-one hydrochloride?

Methodological Answer: The compound can be synthesized via direct amination of brominated adamantane derivatives. For example, reacting 1-bromo-3,5-dimethyladamantane with thiourea in propylene glycol under stepwise heating (160°C for initial reaction, 80°C for intermediate isolation) yields 82.44% product after acidification . Key steps include:

- Intermediate validation : IR spectroscopy confirms amine and ketone functional groups.

- Purification : Recrystallization in ethanol-water mixtures improves purity.

- Yield optimization : Adjusting reaction time (5.5 hours total) and solvent polarity enhances efficiency.

| Reactants | Solvent | Temperature | Yield | Key Techniques |

|---|---|---|---|---|

| 1-bromo-3,5-dimethyladamantane, thiourea | Propylene glycol | 160°C → 80°C | 82.44% | IR, NMR, MS |

Q. How is the structural identity of 5-Aminoadamantan-2-one hydrochloride confirmed?

Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic methods :

- 1H/13C-NMR : Assign peaks to adamantane backbone protons (δ 1.5–2.1 ppm) and amine/ketone groups. Compare with CRC Handbook reference data for adamantane derivatives .

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]+) at m/z 187.71 (theoretical for C₁₀H₁₈ClNO) .

- HPLC : Use C18 columns with acetonitrile:water (70:30) mobile phase to assess purity (>98%) .

Q. What are the key physicochemical properties of 5-Aminoadamantan-2-one hydrochloride?

Methodological Answer: Critical properties include:

- Solubility : Highly soluble in polar solvents (water, ethanol) but insoluble in hexane. Refer to CRC Handbook for adamantane derivatives .

- Melting Point : ~360°C (decomposition observed via differential scanning calorimetry) .

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate eluent) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in synthesis?

Methodological Answer: Contradictions in yield (e.g., 70–85% across studies) arise from:

Q. How do analytical techniques resolve contradictions in reported solubility data?

Methodological Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) require:

- Standardized protocols : Use USP dissolution apparatus at 37°C with pH-adjusted buffers.

- Cross-validation : Compare gravimetric measurements (saturation concentration) with UV-Vis spectroscopy (λmax 254 nm) .

- Purity checks : Impurities (e.g., unreacted thiourea) may artificially lower solubility; purify via column chromatography (silica gel, chloroform:methanol 9:1) .

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

Methodological Answer: To assess NMDA receptor antagonism (akin to memantine ):

- Cell-based assays : Use SH-SY5Y neurons exposed to glutamate toxicity. Measure cell viability via MTT assay (absorbance 570 nm).

- Electrophysiology : Patch-clamp recordings to quantify NMDA current inhibition (IC₅₀ calculation).

- Molecular docking : Simulate binding to GluN2B subunit using AutoDock Vina; validate with site-directed mutagenesis .

Q. How do safety protocols vary across laboratories, and how can they be harmonized?

Methodological Answer: Discrepancies in SDS guidelines (e.g., PPE requirements vs. waste disposal ) necessitate:

- Risk assessment : Classify compound as Skin Irritant Category 2 (GHS07) and enforce fume hood use during synthesis .

- Training standardization : Implement OSHA-aligned modules covering spill management (neutralize with 10% acetic acid) and emergency eyewash protocols .

- Documentation : Maintain logs for storage conditions (humidity <30%) and periodic stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.